Dimethyl phenylphosphonite

Catalog No.
S1896583
CAS No.
2946-61-4
M.F
C8H11O2P
M. Wt
170.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl phenylphosphonite

CAS Number

2946-61-4

Product Name

Dimethyl phenylphosphonite

IUPAC Name

dimethoxy(phenyl)phosphane

Molecular Formula

C8H11O2P

Molecular Weight

170.15 g/mol

InChI

InChI=1S/C8H11O2P/c1-9-11(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

LMZLQYYLELWCCW-UHFFFAOYSA-N

SMILES

COP(C1=CC=CC=C1)OC

Canonical SMILES

COP(C1=CC=CC=C1)OC

Precursor for Phenylphosphonic Acid Dimethyl Ester

One of the documented research applications of dimethyl phenylphosphonite involves its conversion to phenylphosphonic acid dimethyl ester. This conversion is achieved through hydrolysis, a chemical reaction involving water. Phenylphosphonic acid dimethyl ester serves as a building block in the synthesis of more complex organophosphorus molecules, which can have various applications in research fields like medicinal chemistry and materials science [1].

Source

Precursor for Dinitrosyltris(dimethyl phenylphosphonite)manganese(I) Tetrafluoroborate

Another research application of dimethyl phenylphosphonite lies in its use as a precursor for the synthesis of dinitrosyltris(dimethyl phenylphosphonite)manganese(I) tetrafluoroborate. This compound possesses unique properties, including the ability to bind to and release nitric oxide (NO), a signaling molecule with various biological functions. Researchers are exploring the potential of this compound in fields like NO delivery for therapeutic purposes [2].

Source

Dimethyl phenylphosphonite is an organophosphorus compound with the molecular formula C8_8H11_{11}O2_2P and a molecular weight of 170.15 g/mol. It is characterized by the presence of a phenyl group attached to a phosphonite functional group, which includes two methyl groups. This compound is typically a colorless to light yellow liquid with a distinct odor, and it is soluble in organic solvents such as ether and benzene.

Dimethyl phenylphosphonite is primarily utilized as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives and other phosphorus-containing compounds. Its reactivity is attributed to the phosphorus atom, which can participate in various

DMPOP itself does not have a known biological mechanism of action. Its primary function is as a precursor for the synthesis of other organophosphorus compounds that may have specific biological activities.

DMPOP can be a skin and eye irritant. Limited information exists on its specific toxicity, but as an organophosphorus compound, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [1].

Further safety information might be available from the safety data sheet (SDS) provided by chemical suppliers.

Important Note

The information provided here is for educational purposes only and should not be construed as a recommendation for handling or using DMPOP. Always consult the Safety Data Sheet (SDS) and follow recommended safety procedures before working with this or any other chemical compound.

Cited Sources

  • Sigma-Aldrich
  • PubChem
  • Thermo Fisher Scientific
, including:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines or other nucleophiles in the presence of a palladium catalyst.
  • Heck Reaction: In this reaction, dimethyl phenylphosphonite can serve as a reactant in the coupling of alkenes with aryl halides.
  • Hiyama Coupling: This method allows for the coupling of organosilicon compounds with aryl halides, utilizing dimethyl phenylphosphonite as a key reagent.
  • Negishi Coupling: In this reaction, organozinc reagents are coupled with aryl halides, where dimethyl phenylphosphonite may act as a phosphine ligand to facilitate the process .

Dimethyl phenylphosphonite can be synthesized through several methods:

  • Reaction of Phenyl Dichlorophosphine with Dimethyl Phosphite:
    • Phenyl dichlorophosphine is added dropwise to dimethyl phosphite under controlled conditions. The mixture is stirred overnight, allowing for complete reaction and formation of dimethyl phenylphosphonite. The resulting product is purified through filtration .
  • Alternative Routes:
    • Other synthesis routes may involve variations in reactants or conditions, but they generally follow similar principles involving phosphorus chemistry and organophosphate synthesis techniques.

Dimethyl phenylphosphonite serves multiple applications:

  • Synthesis of Phosphonic Acids: It is used as a precursor for preparing various phosphonic acid derivatives, which are valuable in agriculture and pharmaceuticals.
  • Ligand in Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing yields and selectivities in organic synthesis.
  • Research Tool: It is utilized in academic research to study phosphorus chemistry and develop new synthetic methodologies .

Interaction studies involving dimethyl phenylphosphonite primarily focus on its reactivity with other chemical species rather than biological interactions. Its role as a ligand in various coupling reactions suggests that it can interact effectively with transition metals, influencing reaction pathways and outcomes. Further research into its interactions with biological systems would be beneficial to assess any potential toxicological effects or therapeutic applications.

Several compounds exhibit structural or functional similarities to dimethyl phenylphosphonite. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Diethyl PhenylphosphoniteC10_{10}H15_{15}O2_2PSimilar structure with ethyl groups; used in similar reactions .
Diphenyl PhosphonateC12_{12}H15_{15}O4_4PContains two phenyl groups; utilized in different synthetic pathways.
Methyl PhenylphosphonateC9_{9}H13_{13}O3_3PContains one methyl and one phenyl group; used for similar applications.

Uniqueness: Dimethyl phenylphosphonite stands out due to its specific combination of methyl groups and a single phenyl group, which influences its reactivity profile and applications compared to other phosphonites. Its ability to participate in various coupling reactions makes it particularly useful for synthetic chemists.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (90.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2946-61-4

Wikipedia

Dimethoxyphenylphosphine

Dates

Modify: 2023-08-16

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